2-phenoxy-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide
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Overview
Description
2-phenoxy-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide is a synthetic organic compound that features a pyrimidine ring substituted with a pyrrolidine group and a phenoxyacetamide moiety
Mechanism of Action
Target of Action
Similar compounds have been found to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They also inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Mode of Action
It is suggested that the compound interacts with its targets, leading to changes in their function . The molecular interactions of similar compounds have been studied using docking studies .
Biochemical Pathways
Similar compounds have been found to have antioxidative and antibacterial properties . They also affect the cell cycle .
Result of Action
Similar compounds have been found to exhibit significant activity against mycobacterium tuberculosis h37ra . They have also been found to be non-toxic to human cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and a suitable aldehyde or ketone.
Introduction of the Pyrrolidine Group: The pyrrolidine group can be introduced via nucleophilic substitution reactions, where a pyrrolidine derivative reacts with the pyrimidine ring.
Attachment of the Phenoxyacetamide Moiety: The final step involves the coupling of the phenoxyacetamide group to the pyrimidine ring, typically using reagents like dichloromethane (DCM) and lutidine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring or the phenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
2-phenoxy-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving pyrimidine pathways.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and biological activities.
Phenoxyacetamide Derivatives: Other phenoxyacetamide compounds, such as those with different substituents on the phenoxy group, can exhibit similar chemical properties and applications.
Uniqueness
2-phenoxy-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide is unique due to its specific combination of a pyrimidine ring, pyrrolidine group, and phenoxyacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-phenoxy-N-(6-pyrrolidin-1-ylpyrimidin-4-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-16(11-22-13-6-2-1-3-7-13)19-14-10-15(18-12-17-14)20-8-4-5-9-20/h1-3,6-7,10,12H,4-5,8-9,11H2,(H,17,18,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGCZXAFUDXLCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)NC(=O)COC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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